Ha-DEF1
Description
Properties
bioactivity |
Fungi, |
|---|---|
sequence |
ELCEKASQTWSGTCGKTKHCDDQCKSWEGAAHGACHVRDGKHMCFCYFNC |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Ha Def1 Function
Primary Sequence Analysis and Homology
The primary structure of Ha-DEF1 provides the fundamental blueprint for its function. Analysis of its amino acid sequence reveals specific characteristics and homologies with other defensins that are crucial for understanding its biological role.
Amino Acid Compositional Peculiarities
The amino acid sequence deduced from the HaDef1 coding sequence comprises a standard defensin (B1577277) domain of 50 amino acid residues. researchgate.netnih.gov Notably, the mature this compound peptide corresponding to the defensin domain has a predicted molecular weight of 5.8 kDa. researchgate.netnih.gov Plant defensins, in general, are characterized by being small, often highly basic, and cysteine-rich. units.itmdpi.com this compound is described as a small basic peptide. researchgate.netnih.gov It also contains a notable number of cysteine residues, which are critical for its structural integrity. researchgate.net Furthermore, this compound possesses an unusual C-terminal domain of 30 amino acids with a net positive charge. researchgate.netnih.gov A Lys-rich C-terminal domain has been observed in this compound. nih.govfrontiersin.org While other species in the Asteraceae family may have predicted defensins fused to cationic C-terminal domains, these domains are often shorter and contain fewer cationic amino acids compared to the C-terminal domain of DefSm2-D. nih.govfrontiersin.org
The amino acid sequence of the mature this compound defensin domain is reported as: ELCEKASQTWSGTCGKTKHCDDQCKSWEGAAHGACHVRDGKHMCFCYFNC. cpu-bioinfor.org
Based on this sequence, the amino acid composition can be analyzed:
| Amino Acid | Count |
| Alanine (A) | 4 |
| Cysteine (C) | 8 |
| Aspartic Acid (D) | 2 |
| Glutamic Acid (E) | 2 |
| Glycine (B1666218) (G) | 6 |
| Histidine (H) | 3 |
| Isoleucine (I) | 0 |
| Lysine (B10760008) (K) | 4 |
| Leucine (L) | 1 |
| Methionine (M) | 1 |
| Asparagine (N) | 2 |
| Proline (P) | 0 |
| Glutamine (Q) | 2 |
| Arginine (R) | 1 |
| Serine (S) | 2 |
| Threonine (T) | 1 |
| Valine (V) | 1 |
| Tryptophan (W) | 2 |
| Tyrosine (Y) | 1 |
This composition highlights the high cysteine content, characteristic of defensins, and the presence of basic residues like Lysine and Arginine, contributing to its cationic nature.
Sequence Conservation within Defensin Families
Plant defensins exhibit considerable sequence variation, yet they share a highly conserved cysteine motif. mdpi.comgoogle.com While defensins generally show low sequence similarity, they possess highly conserved alpha/gamma core primary sequence motifs. units.it A sequence alignment of 1292 known plant defensin sequences revealed that only the eight cysteine residues are completely conserved. latrobe.edu.au Apart from the cysteines, other commonly found residues include two glycine residues, an aromatic residue, and a glutamate, all contributing to the defensin fold. latrobe.edu.au The sequence of plant defensins can be divided into seven loops defined by the regions between conserved cysteine residues. latrobe.edu.au
This compound displays the eight characteristic cysteine residues known to be involved in the typical four disulfide bridge conformation. researchgate.net These conserved cysteine residues are crucial for maintaining the stable three-dimensional structure of defensins. units.itmdpi.com
Comparative Sequence Analysis with Related Defensins (e.g., DefSm3, DefSm2-D, DmAMP1)
Comparative sequence analysis reveals the degree of similarity between this compound and other known defensins, providing insights into potential functional similarities and evolutionary relationships. BLAST analysis of the DefSm3 amino acid sequence shows 94% identity with DefSm2-D, 90% identity with DmAMP1, and 84% identity with this compound. mdpi.comresearchgate.net This indicates a relatively high degree of sequence similarity between these defensins, particularly with DefSm3 and DefSm2-D. Changes between DefSm3 and DefSm2-D are located at positions 11 to 21. mdpi.com Amino acid residues at positions 11, 17, and 21 of DefSm3 are conserved in this compound. mdpi.com
Despite considerable sequence variation in addition to conserved cysteine residues, the three-dimensional structure of defensins is similar, involving an alpha-helix and a triple-stranded antiparallel beta-sheet. mdpi.com The gamma-core, located in the C-terminal region of plant defensins, has a conserved beta-hairpin structure and is a known determinant of antimicrobial activity among disulfide-containing AMPs. nih.govfrontiersin.org The alpha-core motif, located in the N-terminal region, is not as conserved among disulfide-containing AMPs and has not been as extensively studied. nih.gov
Higher-Order Structural Features
Beyond the primary sequence, the higher-order structure of this compound, particularly its disulfide bond network, is fundamental to its stability and function.
Characteristic Cysteine Motif and Disulfide Bond Network
Plant defensins are characterized by a conserved cysteine-stabilized alpha-beta protein fold. latrobe.edu.au They typically contain eight cysteine residues that form four disulfide bonds. units.itmdpi.com this compound's amino acid sequence predicted from its cDNA displays these eight characteristic cysteine residues involved in the typical four disulfide bridge conformation. researchgate.net These disulfide bonds connect different parts of the polypeptide chain, creating a stable three-dimensional structure. wikipedia.org The spacing and connectivity of these eight highly conserved cysteines define the plant defensin family. latrobe.edu.au
The disulfide bond network in this compound contributes to its stable structure, which is essential for its biological activity. units.itmdpi.com
Role of Disulfide Bonds in Structural Stability
Disulfide bonds are crucial for the formation and stabilization of protein three-dimensional structures. metwarebio.com In defensins, these disulfide bonds stabilize an antiparallel beta-sheet flanked by an alpha-helix, conferring resistance against extreme pH and temperatures. units.it By creating covalent linkages, disulfide bonds help maintain the correct folding of proteins under varying environmental conditions. metwarebio.com They hold portions of the protein together, biasing it towards the folded topology and destabilizing the unfolded form by lowering its entropy. wikipedia.org
The four disulfide bonds in this compound are essential for maintaining its stable structure, which in turn is critical for its ability to interact with targets and exert its biological effects. units.itmdpi.comlatrobe.edu.au The high structural stability conferred by these disulfide bonds is a common feature of plant defensins and contributes to their resilience in various biological environments. units.itlatrobe.edu.aubenthamopenarchives.com
Alpha-Helix and Beta-Sheet Conformation
The core structure of plant defensins is known as the cysteine-stabilized alpha-beta (CSαβ) fold latrobe.edu.aufrontiersin.orgmdpi.com. This fold consists of a short alpha-helix and a triple-stranded antiparallel beta-sheet units.itmdpi.com. These secondary structures are stabilized by a network of disulfide bonds formed by conserved cysteine residues latrobe.edu.auunits.itfrontiersin.orgmdpi.com. Typically, plant defensins contain eight cysteine residues forming four disulfide bonds, although some exceptions with five disulfide bonds exist units.itmdpi.com. The arrangement of these disulfide bonds is critical for maintaining the CSαβ motif mdpi.com.
Functional Core Motifs
Plant defensins contain conserved sequence motifs that are important for their function. Two key motifs are the alpha-core and the gamma-core frontiersin.orgmdpi.com.
Analysis of the Alpha-Core Motif
The alpha-core motif is characterized by the consensus sequence GXC(X₃₋₅)C. mdpi.comnih.gov. It is located in the loop region between the first beta-strand and the alpha-helix, partially overlapping with the helix mdpi.com. Unlike the gamma-core, the alpha-core motif does not possess a beta-hairpin structure mdpi.comnih.gov. The role of the alpha-core in the activity of plant defensins has been less extensively studied compared to the gamma-core mdpi.comnih.gov. However, peptides derived from the alpha-core motif and its adjacent regions have shown inhibitory effects on fungal growth at micromolar concentrations mdpi.com.
Analysis of the Gamma-Core Motif and its Functional Relevance
The gamma-core motif is considered a major determinant of the antifungal activity of defensins mdpi.comnih.gov. This motif is conserved across various disulfide-stabilized antimicrobial peptides and is typically located in the C-terminal region of plant defensins frontiersin.orgnih.gov. Structurally, the gamma-core is a three-dimensional signature comprising two antiparallel beta-sheets connected by a short turn region nih.govmdpi.com. It contains a conserved GXC or CXG motif within its sequence, which spans 8-16 amino acid residues mdpi.com. The functional relevance of the gamma-core is highlighted by studies showing that peptides derived from this motif exhibit potent antifungal activity mdpi.comnih.gov. Specific residues within the gamma-core, such as an arginine residue (Arg38 in MsDef1), have been identified as crucial for antifungal activity and interaction with membranes nih.govbiorxiv.org.
C-Terminal Domain Characteristics and Significance (e.g., Lys-rich domain)
This compound possesses an unusual C-terminal domain composed of 30 amino acids with a net positive charge researchgate.netnih.gov. This domain is in addition to the standard defensin domain of 50 amino acid residues researchgate.netnih.gov. A Lys-rich C-terminal domain has also been observed in other defensins from the Asteraceae family, although these domains may be shorter and contain fewer cationic amino acids than that of this compound frontiersin.orgnih.gov. While the precise function of this C-terminal domain in this compound is still under investigation, unstructured C-terminal regions in other plant defensins have been implicated in defensin-membrane interactions due to the presence of hydrophobic and charged residues like arginine, glutamic acid, and lysine frontiersin.orgnih.gov.
Structure-Function Relationship Hypotheses
The diverse biological activities of plant defensins are intimately linked to their conserved structural scaffold and the variability in their surface-exposed loops latrobe.edu.au. The three-dimensional structure is suggested to determine the defense properties, while sequence variations contribute to functional diversity mdpi.comnih.gov.
Experimental Approaches for Structural Elucidation (e.g., NMR, X-ray crystallography for analogs)
The structural elucidation of proteins, including defensins, relies on a variety of experimental techniques. Among the most powerful methods are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. frontiersin.orgmdpi.commdpi.com
NMR spectroscopy is a valuable technique for determining the three-dimensional structure of molecules, particularly proteins in solution. mdpi.commdpi.comresearchgate.netyoutube.com High-resolution one-dimensional 1H and 13C NMR experiments are commonly employed to provide information about the local environments of atoms within a molecule. mdpi.comresearchgate.netyoutube.com To gain more detailed insights into the connectivity and spatial arrangement of residues in proteins, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Correlation (HSQC) are utilized. mdpi.com These experiments help in assigning signals and determining through-bond and through-space correlations, which are essential for structural calculations. The solution structure of the Pisum sativum defensin 1 (Psd1), for instance, has been determined using high-resolution NMR data. rcsb.org
X-ray crystallography is another primary technique used to solve the atomic-resolution structures of proteins. znu.ac.irmdpi.comnih.gov This method involves crystallizing the protein and then diffracting X-rays through the crystal to obtain a diffraction pattern that can be used to reconstruct the electron density map and, subsequently, the 3D structure of the protein. X-ray crystallography has been applied to study the structures of various defensins, sometimes in complex with molecules they interact with. znu.ac.irmdpi.comnih.gov For example, the structures of certain defensins in complex with phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) have been determined by X-ray crystallography, revealing structural features like a cationic grip cleft important for lipid binding. nih.gov While a specific high-resolution structure for this compound determined by X-ray crystallography or NMR was not prominently found in the search results, these techniques, along with methods like AlphaFold for structure prediction, are standard approaches for elucidating the structures of defensins and their analogs to understand structure-function relationships. embrapa.br The structures of related peptides like alpha and beta-purothionins, which share structural similarities with plant defensins, have also been determined using X-ray diffraction. mdpi-res.com
Structural studies, whether through experimental methods like NMR and X-ray crystallography or computational approaches, are crucial for understanding how the specific amino acid sequence and resulting three-dimensional fold of this compound contribute to its biological activities, such as membrane interaction and induction of cell death in target organisms.
Biosynthesis, Processing, and Subcellular Localization of Ha Def1
Gene Structure and Transcriptional Regulation
The production of Ha-DEF1 begins with the transcription of its encoding gene. Understanding the structure of this gene and how its transcription is regulated provides insight into the control mechanisms governing this compound expression in response to developmental cues and environmental challenges.
Identification of this compound Encoding Gene
The gene encoding this compound was identified in sunflower, specifically in a genotype resistant to the parasitic plant Orobanche cumana. During investigations into defense responses in resistant sunflower plants, three defensin-encoding cDNAs, designated SF18, SD2, and HaDef1, were identified. Among these, only HaDef1 exhibited a preferential expression pattern in roots and was induced upon infection by the root parasitic plant Orobanche cumana. wikipedia.orgfishersci.beservice.gov.uk This specific expression profile suggested a potential role for the HaDef1 gene product in the observed resistance. wikipedia.org
Promoter Elements and Regulatory Sequences
While the detailed promoter elements and specific regulatory sequences controlling the transcription of the this compound gene have not been explicitly detailed in the provided research findings, the observed inducible expression pattern strongly indicates the presence of regulatory elements within the gene's promoter region. The significant up-regulation of the this compound encoding gene in sunflower roots in response to O. cumana parasitic plant infection, a non-fungal pathogen, highlights that its transcription is tightly regulated. wikipedia.org These regulatory sequences likely interact with transcription factors that respond to signals triggered by parasitic plant invasion, leading to the observed increase in this compound mRNA levels.
Constitutive and Inducible Expression Patterns in Plant Tissues (e.g., root, leaf)
Studies on this compound expression have revealed distinct patterns in different sunflower tissues. HaDef1 exhibits a preferential expression pattern in roots. wikipedia.orgfishersci.beservice.gov.uk Furthermore, its expression is strongly induced in sunflower roots specifically upon infection by the root parasitic plant Orobanche cumana. wikipedia.orgfishersci.be This inducible expression in response to a parasitic threat underscores its likely involvement in defense mechanisms against this particular pathogen. In addition to root expression, this compound expression has also been detected in mature leaves. fishersci.be
The expression patterns of this compound can be summarized as follows:
| Tissue | Expression Level | Inducibility | Inducing Agent |
| Root | Preferential | Highly Inducible | Orobanche cumana |
| Mature Leaf | Detected | Not specified as inducible | Not specified |
| Other Tissues | Not explicitly reported | Not explicitly reported | Not explicitly reported |
This differential expression suggests that this compound may play roles in both basal defense in certain tissues and a more pronounced, induced defense response in roots upon parasitic attack.
Post-Translational Modification and Maturation
Following transcription and translation, the this compound precursor protein undergoes post-translational modifications to become the mature, active peptide. These modifications are crucial for achieving the correct three-dimensional structure and enabling its function.
The amino acid sequence deduced from the HaDef1 coding sequence reveals a precursor protein structure composed of three distinct regions: an endoplasmic reticulum (ER) signal sequence, a standard defensin (B1577277) domain, and an unusual C-terminal domain. wikipedia.orgfishersci.be This structural organization is characteristic of Class II plant defensins, which typically include an ER signal sequence and a C-terminal pro-peptide (CTPP) in addition to the mature defensin domain. americanelements.com
Signal Peptide Cleavage
The presence of an endoplasmic reticulum signal sequence, consisting of 28 amino acids, at the N-terminus of the this compound precursor protein indicates that this compound enters the secretory pathway. wikipedia.orgfishersci.beamericanelements.com Signal peptides are short peptide sequences that target nascent proteins to the ER membrane, facilitating their translocation into the ER lumen or insertion into the ER membrane. uni.lu Upon translocation, the signal peptide is typically cleaved by a signal peptidase, resulting in the release of the mature protein into the ER lumen. uni.lu While direct experimental evidence detailing the precise cleavage site for this compound is not provided, the conserved nature of signal peptide processing in the secretory pathway strongly suggests that the 28-amino acid signal sequence of this compound is cleaved during or after translocation into the ER, leading to the formation of the pro-peptide form (defensin domain plus C-terminal domain). Possible activation peptide cleavage sites are a common feature in defensin maturation. nih.govmitoproteome.org
Formation of Disulfide Bonds
Plant defensins are characterized by their high cysteine content and a conserved three-dimensional structure stabilized by multiple disulfide bonds. fishersci.caciteab.comfishersci.nlfishersci.ca These disulfide bonds are critical for the peptide's structural integrity, stability against proteases and harsh environmental conditions, and often for its biological activity. The amino acid sequence of this compound contains cysteine residues wikipedia.org, which are expected to form disulfide bonds. While the exact disulfide connectivity pattern for this compound is not explicitly described in the provided information, plant defensins typically possess eight cysteine residues that form four conserved disulfide bonds. citeab.comfishersci.nlfishersci.ca The formation of these disulfide bonds occurs in the oxidizing environment of the endoplasmic reticulum following signal peptide cleavage and translocation. This folding process, often assisted by chaperones and disulfide isomerases, ensures the correct tertiary structure of the mature defensin domain.
The mature this compound peptide, corresponding to the defensin domain, has a molecular mass of approximately 5.8 kDa, as determined for the recombinant protein produced in Escherichia coli. wikipedia.orgfishersci.be This mature form is the result of the removal of both the signal peptide and likely the C-terminal pro-peptide.
Potential for Prodomain Involvement in Targeting or Detoxification
The C-terminal prodomain of plant defensins, particularly in class 2 defensins, has been suggested to play roles in intracellular targeting, often directing the peptide to the vacuole, and in preventing premature activity or toxicity of the defensin within the plant cell itself (detoxification) nih.govresearchgate.netmdpi.com. The C-terminal domain of this compound is described as unusual and possessing a net positive charge researchgate.net. While its specific functions in targeting or detoxification have not been fully elucidated, the presence of this domain suggests potential regulatory roles in the processing, localization, or activity of this compound, consistent with the proposed functions of C-terminal prodomains in other plant defensins nih.govresearchgate.netmdpi.com. Its divergent characteristics compared to some other prodomains may indicate different roles in Asteraceae species researchgate.net.
Cellular and Subcellular Distribution
The distribution of this compound within the plant is regulated at both the tissue/organ level and the subcellular level, influencing its interaction with pathogens or other targets.
Expression Profile across Plant Development Stages
Studies on sunflower resistant to the parasitic plant Orobanche cumana have shown that this compound exhibits a preferential expression pattern in the roots researchgate.netnih.govlatrobe.edu.auresearchgate.net. Furthermore, the expression of this compound is induced upon infection by Orobanche cumana researchgate.netnih.govlatrobe.edu.auresearchgate.net. This suggests a role for this compound as part of the plant's inducible defense response, concentrated in the primary site of interaction with the root parasitic weed.
Spatial Localization within Plant Cells
Following synthesis and cleavage of the signal peptide, this compound enters the secretory pathway, initiated by translocation into the endoplasmic reticulum researchgate.netnih.govlatrobe.edu.au. The ultimate spatial localization within plant cells is influenced by the protein's sequence features, including the potential role of the C-terminal prodomain. While the secretory pathway can lead to secretion into the apoplast, C-terminal prodomains in other plant defensins have been implicated in diverting the protein to the vacuole nih.govresearchgate.netmdpi.com. Research on a related defensin, AhPDF1.1, has shown its retention in intracellular compartments en route to the lytic vacuole rather than being secreted researchgate.net. Given the presence of an unusual C-terminal domain in this compound, its precise subcellular destination, whether apoplast, vacuole, or other compartments, warrants further investigation, guided by the known targeting mechanisms associated with plant defensin prodomains.
Precursor Protein Composition of this compound
| Domain | Length (Amino Acids) | Proposed Role |
| ER Signal Sequence | 28 | Directs to Endoplasmic Reticulum |
| Mature Defensin Domain | 50 | Functional Peptide |
| C-terminal Prodomain | 30 | Potential Targeting/Detoxification |
Mechanisms of Action and Biological Activity of Ha Def1
Activity Spectrum and Specificity
Ha-DEF1 demonstrates a specific range of activity, primarily targeting certain parasitic plants and exhibiting potential broader antimicrobial effects. researchgate.netnih.gov
Primary Activity: Induction of Cell Death in Orobanche Parasitic Plants
A key biological activity of this compound is its ability to induce cell death in Orobanche parasitic plants, also known as broomrapes. researchgate.netlatrobe.edu.aumdpi.comtandfonline.com This effect has been observed in species such as Orobanche cumana and Orobanche ramosa. latrobe.edu.auresearchgate.net The expression of this compound is notably induced in sunflowers upon infection by Orobanche cumana, suggesting its involvement in the host plant's defense mechanism against this parasite. researchgate.netnih.govlatrobe.edu.autandfonline.com
Effects on Orobanche Radicles and Germination
This compound has a direct impact on the radicles of Orobanche seedlings. Bioassays have revealed that treatment with this compound rapidly induces browning symptoms at the radicle apex of Orobanche seedlings. researchgate.netnih.gov Vital staining techniques have confirmed that these browning areas correspond to dead cells. researchgate.netnih.gov This lethal effect on Orobanche radicles is considered a significant mode of action for this defensin (B1577277). researchgate.net
Studies have investigated the effect of this compound on Orobanche germination and radicle growth. While root exudates from both susceptible and resistant sunflower cultivars can induce O. cumana seed germination, this compound treatment after germination specifically affects the radicle. tandfonline.com The defensin inhibits the root growth of O. cumana and O. ramosa. latrobe.edu.au This targeted inhibition of radicle development is crucial for preventing the parasitic plant from establishing a connection with the host.
Data illustrating the effect of this compound on Orobanche seedlings exhibiting browning symptoms after treatment can be summarized as follows:
| Treatment | Orobanche cumana Seedlings with Browning Symptoms (%) | Orobanche ramosa Seedlings with Browning Symptoms (%) |
| Water | Low | Low |
| BSA (10 µg/ml) | Low | Low |
| This compound (0.1 µg/ml) | Increased | Increased |
| This compound (1 µg/ml) | Significantly Increased | Significantly Increased |
| This compound (10 µg/ml) | High | High |
Importantly, this lethal effect appears to be specific to Orobanche, as this compound did not induce similar browning symptoms or inhibit root growth in the parasitic plant Striga hermonthica or the non-parasitic plant Arabidopsis thaliana. researchgate.netnih.govlatrobe.edu.au
Potential Broader Antimicrobial Activities (e.g., Antifungal, Antibacterial, Insecticidal as seen in other defensins)
While the primary focus of research on this compound has been its activity against Orobanche, plant defensins, in general, are known for their broad-spectrum antimicrobial activities, including antifungal, antibacterial, and insecticidal properties. nih.govunlp.edu.armdpi.com
Investigations into the in vitro antifungal activity of this compound have shown a strong inhibition of Saccharomyces cerevisiae growth. researchgate.netnih.gov Additionally, this compound exhibited a morphogenetic activity on the germ tube development of Alternaria brassicicola. researchgate.netnih.govresearchgate.net These findings align with the known antifungal properties of many other plant defensins. researchgate.netlatrobe.edu.aumdpi.comnih.gov
Although the search results primarily highlight antifungal activity for this compound, the broader context of plant defensins suggests the potential for other antimicrobial activities. For instance, some plant defensins have demonstrated activity against bacteria and insects. nih.govunlp.edu.arnih.gov However, specific data on the antibacterial or insecticidal activity of this compound were not prominently featured in the provided search results.
Cellular and Molecular Targets
The mechanisms by which this compound exerts its biological effects involve interactions at the cellular and molecular levels, particularly with membranes. researchgate.netnih.govtandfonline.com
Membrane Interaction and Permeabilization
A significant aspect of this compound's mechanism of action, particularly in its antifungal activity, is its interaction with and permeabilization of cellular membranes. researchgate.netnih.govtandfonline.com Studies on Saccharomyces cerevisiae have linked the inhibition of growth by this compound to membrane permeabilization. researchgate.netnih.gov This is a common mechanism among many antimicrobial peptides, including defensins, where interaction with microbial membranes leads to disruption and leakage of cellular components. oup.comamazonaws.com
The interaction of plant defensins with membranes can involve binding to specific membrane lipids. For example, some defensins bind to sphingolipids or glucosylceramides in fungal membranes, which is crucial for their antifungal activity. researchgate.netlatrobe.edu.au While the specific membrane targets of this compound in Orobanche cells are not explicitly detailed in the provided snippets, the observed cell death and browning symptoms suggest a disruptive effect on cellular integrity, likely involving membrane damage. researchgate.netnih.gov
Role of Cationicity in Membrane Disruption
Plant defensins, including this compound, are generally small, basic, and cationic peptides. researchgate.netnih.govlatrobe.edu.aumdpi.comunits.it This cationic nature plays a crucial role in their interaction with negatively charged microbial membranes. nih.govoup.comamazonaws.com The electrostatic attraction between the positive charges of the defensin and the negative charges on the membrane surface facilitates the initial binding and accumulation of the peptide on the membrane. oup.comamazonaws.com
The amino acid sequence of this compound includes a defensin domain and an unusual C-terminal domain with a net positive charge. researchgate.netnih.gov This cationicity is believed to contribute to its ability to interact with and potentially disrupt the membranes of target cells, such as Orobanche radicle cells and fungal cells. researchgate.netnih.govresearchgate.net The interaction can lead to membrane permeabilization, ion leakage, and ultimately cell death. oup.comamazonaws.com While the precise details of how this compound's cationicity mediates membrane disruption in Orobanche require further investigation, the general principle of electrostatic interaction with negatively charged membrane components is a well-established mechanism for cationic antimicrobial peptides. oup.comamazonaws.com
Specific Binding to Membrane Components (e.g., Sphingolipids, Glucosylceramides)
Plant defensins, including this compound, are known to interact with cellular membranes, a critical step in their mechanism of action. These interactions often involve specific membrane lipids. Studies on various plant defensins have extensively investigated their non-covalent binding interactions with specific sphingolipids or glucosylceramides in the membranes of target organisms, such as yeast and fungi. nih.govresearchgate.netnih.gov For instance, Dm-AMP1 from Dahlia merckii binds to sphingolipids, while Rs-AFP2 from Raphanus sativus interacts with glucosylceramides. nih.govresearchgate.netnih.gov These interactions can lead to the destabilization and permeabilization of the targeted membranes. nih.govnih.gov
In the context of this compound's activity against Orobanche parasitic plants, investigating the membrane lipid composition of Orobanche, with a particular emphasis on sphingolipids, has been highlighted as an area of interest. nih.gov While a direct, detailed characterization of this compound's binding to specific Orobanche membrane lipids is an ongoing area of research, the known mechanisms of other plant defensins strongly suggest that specific lipid interactions are likely involved in this compound's effects. nih.gov
Identification of Specific Binding Residues
While the general principle of plant defensin interaction with membrane lipids like sphingolipids and glucosylceramides is established nih.govresearchgate.netnih.gov, specific amino acid residues in this compound responsible for these binding interactions have not been explicitly identified in the consulted literature. Research on other defensins, such as MsDef1, has utilized techniques like NMR to identify specific regions and residues involved in binding to glucosylceramide. For MsDef1, residues in two regions (12-20 and 33-40, specifically Arg38) were found to be critical for binding and biological activity. Further research is needed to pinpoint the precise binding residues within the this compound sequence that mediate its interaction with target membranes.
Induction of Apoptosis-like or Necrotic Cell Death Pathways in Target Organisms
This compound has been shown to induce cell death in its target organisms. Notably, treatment of Orobanche seedlings with this compound rapidly induced browning symptoms at the radicle apex, which corresponded to dead cells as confirmed by vital staining. nih.govnih.gov This demonstrated a lethal effect of this compound on plant cells. nih.govnih.gov
In addition to its effects on parasitic plants, this compound exhibits antifungal activity, including strong inhibition of Saccharomyces cerevisiae growth linked to membrane permeabilization. nih.govnih.gov Plant defensins, in general, have been reported to induce apoptosis or necrosis in fungal species. For example, the plant defensin HsAFP1 induces apoptosis in Candida albicans, characterized by markers such as reactive oxygen species (ROS) accumulation. While the specific pathway (apoptosis-like or necrotic) triggered by this compound in Orobanche or fungi may require further detailed characterization, the observed cell death indicates the activation of lethal cellular processes in the target organisms upon exposure to this compound. nih.govnih.gov
Potential Intracellular Targets and Signaling Pathways
The mechanisms of action of many antifungal antimicrobial peptides (AMPs), including some plant defensins, involve not only interactions with the cell surface but also with intracellular targets. Upon interaction with membrane lipids, some plant defensins can be internalized into fungal cells, subsequently affecting intracellular components in the cytosol or nucleus. These intracellular targets can include components involved in various cellular processes.
While the specific intracellular targets directly modulated by this compound are not extensively detailed in the consulted literature, its ability to induce cell death suggests downstream effects on cellular pathways. nih.govnih.gov In sunflower, this compound expression is induced upon Orobanche infection and has been described as a molecular marker of the salicylic (B10762653) acid (SA) pathway. nih.gov Plant defense responses involve complex signal transduction pathways mediated by hormones such as SA, jasmonic acid (JA), and ethylene (B1197577) (ET), which regulate the expression of defense genes and activate various defense mechanisms. The induction of this compound expression within the context of the SA pathway in sunflower suggests its involvement in a broader signaling network related to plant defense against parasitic plants. nih.gov Further research is needed to fully elucidate any direct intracellular targets or specific signaling pathways within the target organisms that are modulated by this compound.
Mechanistic Models and Hypotheses
Several mechanistic models have been proposed to explain the biological activity of antimicrobial peptides, including plant defensins, which often involve interactions with cellular membranes.
Pore Formation Models
One prominent hypothesis for the membrane-disrupting activity of antimicrobial peptides is the formation of pores in the lipid bilayer. Three main models describe pore formation by α-helical membrane peptides: the barrel-stave model, the toroidal model, and the carpet-like mechanism. In the barrel-stave model, peptides insert into the membrane and form transmembrane helical bundles creating a pore. The toroidal model involves peptides aggregating and inducing the lipid monolayers to bend continuously through the pore, with both peptides and lipid head groups lining the pore. The carpet-like mechanism describes peptides accumulating on the membrane surface and disrupting its integrity when a certain concentration threshold is reached.
This compound's observed membrane permeabilization activity against Saccharomyces cerevisiae is consistent with a mechanism involving membrane disruption, potentially through pore formation or a detergent-like effect. nih.govnih.gov While the specific pore formation model that applies to this compound has not been definitively established in the consulted sources, membrane permeabilization is a key aspect of its antifungal mode of action. nih.govnih.gov
Signal Transduction Modulation
Beyond direct membrane disruption, plant defensins can also influence cellular processes through the modulation of signal transduction pathways. This can occur through interaction with membrane receptors or by affecting intracellular signaling components after internalization. The induction of cell death by this compound in Orobanche and its potential involvement in sunflower resistance suggest that it may trigger or interfere with signaling cascades within the target or host plant cells. nih.govnih.gov
As mentioned earlier, this compound expression is linked to the salicylic acid pathway in sunflower, indicating its role within the plant's own signaling network in response to infection. nih.gov While the direct modulation of signal transduction pathways within the target organism by this compound requires further investigation, the induction of programmed cell death observed with some defensins implies the activation of specific downstream signaling events. Mechanistic hypotheses for this compound's action therefore encompass both direct membrane interactions leading to permeabilization and potential modulation of signal transduction pathways that contribute to the observed biological effects, such as cell death induction. nih.govnih.gov
Enzyme Inhibition or Modulation
Research specifically investigating the enzyme inhibition or modulation activity of this compound from Helianthus annuus is not widely reported. While plant defensins can exhibit such functions, the primary mechanisms described for this compound relate to its antifungal and cell-death inducing properties, often mediated through membrane interactions. Limited information suggests a potential inhibitory effect on an unspecified enzyme in Saccharomyces cerevisiae, but detailed data and identification of the specific enzyme target are lacking. idrblab.net
Ecological and Agronomic Relevance of Ha Def1
Role in Host Plant Resistance to Parasitic Weeds
Parasitic weeds, such as those in the genus Orobanche (broomrape), pose a major threat to global agriculture by attaching to host roots and siphoning off nutrients, leading to significant yield losses. Host plant resistance is considered a crucial and often the most effective strategy for managing these devastating pests. nih.govtandfonline.com Ha-DEF1 plays a notable role in this defense mechanism in sunflower.
Contribution to Sunflower Defense Mechanisms against Orobanche
Research has shown that this compound is a sunflower defensin (B1577277) that is preferentially expressed in the roots and its production is induced upon infection by the root parasitic plant Orobanche cumana. researchgate.netnih.gov Among other defensin-encoding cDNAs identified in resistant sunflower lines, only this compound displayed this specific root expression pattern and induction upon Orobanche infection. researchgate.netnih.gov
Crucially, this compound has been demonstrated to induce cell death in Orobanche parasitic plants. researchgate.netnih.gov Bioassays revealed that this compound rapidly caused browning symptoms at the radicle apex of Orobanche seedlings. researchgate.netnih.gov Further investigation using FDA vital staining confirmed that these browned areas corresponded to dead cells. researchgate.netnih.gov This finding was significant as it demonstrated, for the first time, a lethal effect of defensins on plant cells. researchgate.netnih.gov This specific cytotoxic activity against the parasite's radicle, the organ responsible for host attachment, underscores this compound's direct contribution to sunflower resistance. Overexpression of the gene encoding this compound in resistant sunflower genotypes has been correlated with necrosis of O. cumana tubercles, further supporting its role in post-attachment resistance mechanisms. uni-hohenheim.de
Implications for Host-Parasite Co-evolution
The interaction between host plants and parasitic weeds is a classic example of host-parasite co-evolution, characterized by reciprocal genetic changes where hosts evolve defense mechanisms and parasites evolve strategies to overcome them. wikipedia.orgmuseumfuernaturkunde.berlinuni-muenster.de The identification and characterization of molecules like this compound provide insights into the molecular arms race occurring between sunflower and Orobanche.
The specific induction of this compound in sunflower roots upon Orobanche infection and its targeted toxicity towards Orobanche radicle cells suggest that this defensin is a key element in sunflower's evolutionary response to parasitism. The parasite's ability to infect and develop on susceptible sunflower lines, despite the presence of defense mechanisms, highlights the ongoing nature of this co-evolutionary dynamic. tandfonline.comuni-hohenheim.de While host resistance, partly mediated by molecules like this compound, is a primary control method, the emergence of new, more virulent races of O. cumana demonstrates the continuous adaptive pressure on both host and parasite populations. tandfonline.com Understanding the molecular basis of resistance, such as the mode of action of this compound, is vital for developing durable resistance strategies in the face of this ongoing co-evolution.
Potential for Biotechnological Applications in Crop Improvement
The potent anti-parasitic activity of this compound makes it a promising candidate for biotechnological applications aimed at improving crop resistance to parasitic weeds.
Enhancement of Parasitic Weed Resistance in Susceptible Crops
Given its demonstrated ability to induce cell death in Orobanche seedlings, the gene encoding this compound could potentially be introduced into susceptible crop varieties through genetic engineering to confer or enhance resistance to parasitic weeds. nih.gov Expressing this compound in the roots of vulnerable crops might equip them with a defense mechanism similar to that found in resistant sunflower lines, leading to the necrosis and death of the parasite before or after attachment. This approach could be particularly valuable for crops severely affected by Orobanche or other related parasitic weeds for which effective resistance sources are scarce. nih.govdntb.gov.ua
Development of Bio-Herbicides or Bio-Pesticides
Bioherbicides are gaining attention as sustainable alternatives to chemical weed control, utilizing biological agents or naturally derived compounds to manage weeds. nih.govwikipedia.orgslideshare.netmdpi.com The specific toxicity of this compound to Orobanche cells suggests its potential as a lead molecule for the development of a targeted bio-herbicide or bio-pesticide.
A bio-herbicide based on this compound could potentially be applied to the soil to target the germination and early development stages of Orobanche seedlings, preventing them from attaching to host roots. The specificity of this compound's action, affecting Orobanche but not tested non-parasitic plants like Arabidopsis thaliana or another parasitic plant Striga hermonthica in initial studies, is a desirable trait for a targeted weed control agent, minimizing harm to the crop and non-target organisms. researchgate.netnih.gov Further research would be needed to assess its efficacy, delivery methods, and spectrum of activity against different parasitic weed species.
Ecological Impact of Defensin Expression in Plant Communities
While the specific ecological impact of this compound expression in natural plant communities is not extensively detailed in the provided search results, the broader ecological role of plant defensins and host-parasite interactions can be considered.
In natural ecosystems, parasitic plants are components of plant communities and can influence community structure and balance. dntb.gov.ua Host defense mechanisms, including the production of defensins like this compound, contribute to the complex interactions within these communities. The expression of defensins can affect the fitness of host plants and, consequently, their interactions with various organisms, including pathogens, herbivores, and potentially other plants. While primarily studied for their role against pathogens and parasitic plants, defensins can have diverse activities.
The introduction or enhanced expression of specific defensins like this compound in agricultural settings could have localized ecological impacts. A reduction in parasitic weed populations due to resistant crops could alter competitive dynamics within agroecosystems. However, the potential for wider ecological effects on non-target organisms or soil microbial communities would require careful evaluation, although the targeted nature of this compound's activity observed in studies suggests a potentially lower risk compared to broad-spectrum chemical pesticides. researchgate.netnih.gov Understanding the full ecological implications requires further research beyond the scope of the provided information focused on the direct interaction between sunflower this compound and Orobanche.
Genetic Engineering and Expression Systems for Ha Def1 Research
Recombinant Production of Ha-DEF1
Recombinant production allows for the synthesis of this compound outside of its native sunflower host, providing a controlled and scalable method for obtaining the peptide.
Expression in Heterologous Systems (e.g., Escherichia coli)
Escherichia coli is a widely used heterologous expression system for the production of recombinant proteins, including plant defensins, due to its rapid growth, cost-effectiveness, and well-established genetic manipulation protocols. units.it Recombinant mature this compound, specifically the defensin (B1577277) domain, has been successfully produced in E. coli. researchgate.netnih.gov
To enhance the solubility and yield of recombinant peptides in E. coli, fusion proteins are often employed. units.it Fusion with carrier proteins like thioredoxin (TRX) has been shown to improve the cytoplasmic solubility of fused heterologous peptides, preventing their aggregation into inclusion bodies and facilitating proper disulfide bond formation. units.it Studies have indicated that fusing thioredoxin to this compound allowed for the recovery of soluble and active peptides from E. coli cell lysate. units.it While glutathione-S-transferase (GST) fusions are also used for antimicrobial peptide production, they can be susceptible to proteolytic degradation in E. coli. units.it The effect of different carrier proteins on recombinant peptide yield can vary depending on the specific peptide sequence. units.it
Different E. coli strains, including those with mutations affecting thioredoxin reductase (trxB) or engineered to express periplasmic isomerases like disulfide-bond isomerase (DsbC) in the cytoplasm, can be utilized to facilitate the correct folding and disulfide bond formation of cysteine-rich peptides like defensins in the cytoplasm. units.it
Purification Strategies for Functional Peptide
Obtaining functional, purified recombinant this compound is essential for in vitro studies. A two-step chromatography procedure has been successfully employed for the purification of recombinant mature this compound produced in E. coli. researchgate.netnih.gov This procedure involves:
Immobilized Metal Affinity Chromatography (IMAC): This technique is often used to purify proteins that have been engineered with a histidine tag, which binds to immobilized metal ions.
Ion Exchange Chromatography: This method separates proteins based on their net charge. Given that plant defensins are typically small and basic peptides, ion exchange chromatography is a suitable step for their purification. researchgate.netunits.it
Other general strategies for peptide purification can include techniques like size-exclusion chromatography (gel filtration) and reversed-phase high-performance liquid chromatography (RP-HPLC). units.itwaters.comnih.gov RP-HPLC separates peptides based on their hydrophobicity and is commonly used in the final purification steps to achieve high purity. waters.comnih.gov Method development for peptide purification by HPLC often involves optimizing mobile phase composition (e.g., using acetonitrile (B52724) gradients with acidic modifiers like trifluoroacetic acid or formic acid) and potentially temperature to achieve optimal separation and peak shape. waters.com
Transgenic Approaches for Studying this compound in Plants
Transgenic plant technology allows for the manipulation of this compound expression levels in plants to investigate its in planta function and potential for enhancing plant defense. units.itnih.gov
Overexpression Studies
Overexpression of defensin genes in transgenic plants has been shown to enhance resistance to various pathogens. nih.govcore.ac.uk While specific details on this compound overexpression studies were not extensively detailed in the search results, the general principle involves introducing the HaDef1 gene under the control of a constitutive or inducible promoter into a plant host. This leads to increased production of this compound peptide, which can then be assessed for its impact on susceptibility to pathogens or parasitic plants like Orobanche cumana, which this compound is known to affect. researchgate.netnih.gov The effectiveness of this strategy is supported by observations in other transgenic plants overexpressing different antimicrobial peptide genes, which exhibit enhanced tolerance to pathogen attack. oup.com
Gene Knockout or Gene Silencing Approaches
Gene knockout or silencing techniques are used to reduce or eliminate the expression of the native HaDef1 gene in sunflower or other plant systems. This allows researchers to study the physiological role of endogenous this compound by observing the resulting phenotype in the absence of the functional peptide. While the search results did not provide specific examples of HaDef1 knockout or silencing in sunflower, these approaches are standard tools in plant molecular biology for studying gene function. Techniques like CRISPR-Cas9 can be used for targeted gene knockout, while RNA interference (RNAi) is a common method for gene silencing. origene.comaddgene.org Studying plants with reduced or absent this compound would help determine the contribution of this specific defensin to sunflower's natural defense mechanisms, such as its resistance to Orobanche cumana. researchgate.netnih.gov
Synthetic Biology Approaches for Peptide Modification and Optimization
Synthetic biology offers powerful tools for modifying and optimizing peptides like this compound for improved activity or novel functions. This can involve designing synthetic genes encoding modified versions of this compound or creating chimeric peptides. frontiersin.org
Modifications can target specific regions of the peptide, such as the α-core or γ-core motifs, which are known to be important for the antifungal activity of defensins. frontiersin.orgnih.govmdpi.com By altering the amino acid sequence in these regions, researchers can investigate the structure-activity relationships of this compound and potentially enhance its efficacy against specific targets or broaden its spectrum of activity. frontiersin.orgnih.gov Synthetic peptides derived from these core regions of defensins have shown antifungal activity. frontiersin.orgnih.gov
Synthetic biology also enables the creation of fusion proteins or peptides with added functionalities, although specific examples for this compound were not detailed in the search results. This could involve fusing this compound to other peptides or proteins to improve its stability, target specificity, or facilitate purification.
The development of synthetic genes allows for the expression of these modified or chimeric peptides in heterologous systems or transgenic plants, enabling the evaluation of their biological activity.
Advanced Analytical and Research Methodologies
Spectroscopic Techniques for Structural and Interaction Studies
Spectroscopic methods are instrumental in defining the three-dimensional structure of Ha-DEF1 and observing its interactions with other molecules in real-time.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Dynamics and Binding
While specific Nuclear Magnetic Resonance (NMR) spectroscopy studies on this compound are not extensively documented in publicly available literature, this technique is a powerful tool for investigating the solution dynamics and binding properties of peptides like defensins. Two-dimensional NMR has been successfully used to determine the resonance assignment and secondary structure of other defensins, such as rabbit neutrophil peptide NP-2 and human neutrophil peptide HNP-1 nih.gov. These studies have revealed that defensins often adopt a characteristic fold, including antiparallel β-sheets nih.gov.
For a peptide like this compound, NMR would provide atomic-level insights into its conformational flexibility in solution. Furthermore, NMR titration experiments, where a potential binding partner is incrementally added to a solution of this compound, can map the interaction interface and determine binding affinities. The chemical shift perturbations observed during such titrations would indicate the specific amino acid residues involved in the binding event. Such studies would be invaluable in understanding how this compound recognizes and interacts with its molecular targets.
Mass Spectrometry for Peptide Characterization
Mass spectrometry is a fundamental technique for the characterization of peptides like this compound. It is employed to confirm the molecular weight and purity of the peptide. For instance, a recombinant mature this compound, corresponding to the defensin (B1577277) domain, has been produced in Escherichia coli and determined to have a molecular weight of 5.8 kDa nih.gov.
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be utilized for de novo sequencing of the peptide, confirming its amino acid sequence. This is particularly important for verifying the fidelity of recombinant protein expression and for identifying any post-translational modifications. In the broader context of peptide research, microcapillary high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry has proven effective for fractionating and sequencing subpicomolar amounts of peptides nih.gov.
A hypothetical data table for the characterization of recombinant this compound is presented below:
| Parameter | Value | Method |
| Theoretical Molecular Weight | ~5.8 kDa | Sequence Analysis |
| Observed Molecular Weight | 5.8 kDa | Mass Spectrometry |
| Purity | >95% | HPLC |
| Amino Acid Sequence | Confirmed | Tandem MS/MS |
Circular Dichroism for Secondary Structure Analysis
For this compound, CD spectroscopy could be used to assess its folding state and stability under various conditions, such as different pH values or temperatures. Changes in the CD spectrum upon interaction with target molecules or membranes could also provide insights into conformational changes that may be linked to its biological activity. The presence of characteristic negative bands around 208-222 nm would suggest α-helical content, while a negative band around 218 nm is indicative of β-sheet structures.
Microscopic Techniques for Cellular Effects (e.g., Electron Microscopy of Target Cells)
While detailed ultrastructural studies using electron microscopy on cells treated with this compound have not been extensively reported, light microscopy techniques have been employed to observe its effects. Bioassays have shown that this compound rapidly induces browning symptoms at the radicle apex of Orobanche seedlings nih.gov. This browning is indicative of cell death nih.gov.
Fluorescein diacetate (FDA) vital staining has been used to confirm that these browned areas correspond to dead cells nih.gov. Electron microscopy could provide a more in-depth view of the cellular damage, revealing details about membrane integrity, organelle morphology, and nuclear changes following this compound treatment. Such studies would be crucial in distinguishing between different modes of cell death, such as apoptosis or necrosis.
Biochemical Assays for Activity Measurement
Biochemical assays are essential for quantifying the biological activity of this compound and understanding its mechanism of action.
Cell Viability and Apoptosis Assays
The cytotoxic activity of this compound has been demonstrated through bioassays on the parasitic plant Orobanche cumana nih.gov. The lethal effect of this compound on plant cells was a novel finding for defensins nih.gov. Cell viability was assessed by observing the browning of seedling radicles and through the use of FDA vital staining, which showed a clear correlation between browning and cell death nih.gov.
The induction of cell death suggests a potential pro-apoptotic activity. While specific apoptosis assays have not been detailed for this compound, standard assays could be employed to investigate this further. These could include:
Annexin V staining: To detect the externalization of phosphatidylserine, an early marker of apoptosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: To identify DNA fragmentation, a hallmark of late-stage apoptosis.
Caspase activity assays: To measure the activation of caspases, which are key proteases in the apoptotic cascade.
A summary of the observed effects of this compound on Orobanche seedlings is provided in the table below:
| Assay | Observation | Interpretation |
| Visual Inspection | Browning of radicle apex | Cell death and tissue damage |
| FDA Vital Staining | Lack of fluorescence in browned areas | Loss of cell viability |
Membrane Permeabilization Assays
The antifungal activity of the sunflower defensin this compound is directly linked to its ability to compromise the integrity of cellular membranes. researchgate.netnih.gov This has been demonstrated through specific laboratory tests, known as membrane permeabilization assays, which measure the ability of a substance to disrupt a membrane, leading to the leakage of cellular contents or the uptake of external molecules that are normally excluded.
A key method used to establish this mechanism for this compound is the SYTOX Green uptake assay . researchgate.net SYTOX Green is a fluorescent dye that has a high affinity for nucleic acids (DNA and RNA). thermofisher.com In healthy, viable cells, the intact plasma membrane prevents the dye from entering. thermofisher.com However, when the membrane is permeabilized or damaged, SYTOX Green can pass through, bind to the cell's nucleic acids, and emit a strong green fluorescent signal. thermofisher.comthermofisher.com
In studies involving this compound, this assay was performed on the yeast Saccharomyces cerevisiae. researchgate.net Yeast cells were incubated with SYTOX Green dye and exposed to different concentrations of the this compound peptide. The resulting increase in fluorescence directly correlated with the extent of membrane damage caused by the defensin. Research showed that this compound significantly inhibited yeast growth, an effect attributed to this membrane permeabilization activity. researchgate.netnih.gov
| Assay Method | Target Organism | This compound Concentrations Tested | Observed Outcome |
|---|---|---|---|
| SYTOX Green Uptake Assay | Saccharomyces cerevisiae | 50 µg/ml and 500 µg/ml | Significant inhibition of yeast growth linked to membrane permeabilization. researchgate.net |
Binding Assays with Target Lipids
While the ability of this compound to permeabilize membranes is established, the specific molecular interactions underpinning this process involve the binding of the defensin to components of the target cell membrane. Plant defensins often achieve their selective toxicity by interacting with specific lipids present in the membranes of fungi, which may differ from those in plant cells. nih.gov
Currently, specific binding assays detailing the interaction of this compound with particular target lipids are not extensively documented in the available literature. However, research on other plant defensins provides insight into the likely mechanisms. Many defensins are known to interact with phospholipids, which are major constituents of cell membranes. For instance, the plant defensin HsAFP1 has been shown to interact with the membrane phospholipid phosphatidic acid (PA) and, to a lesser degree, with various phosphatidylinositol phosphates (PtdInsP's). nih.govnih.govresearchgate.net This interaction is critical for the peptide's antifungal activity. nih.govnih.gov
The methods used to identify these interactions in other defensins include:
Protein-lipid overlay assays: These assays involve spotting different lipids onto a membrane, which is then incubated with the protein of interest. Binding is detected using antibodies against the protein. researchgate.net
Reverse ELISA (enzyme-linked immunosorbent assay): This technique can be adapted to study protein-lipid interactions by coating microplate wells with lipids and measuring the binding of the protein. nih.govresearchgate.net
These types of assays suggest that the initial step in the mechanism of action for defensins like this compound is likely the recognition of and binding to specific lipid molecules on the fungal cell surface, which then facilitates membrane disruption or other downstream effects. mdpi.com
| Analyte | Common Target Lipids for Plant Defensins | Assay Types Used for Other Defensins |
|---|---|---|
| This compound | Phosphatidic acid (PA), Phosphatidylinositol phosphates (PtdInsP's) (Inferred from related defensins) nih.govresearchgate.net | Protein-lipid overlay assays, Reverse ELISA nih.govresearchgate.net |
Molecular Biology Techniques for Gene Expression Analysis (e.g., RT-qPCR, RNA-seq)
Molecular biology techniques are essential for understanding when and where the gene encoding this compound (HaDef1) is expressed in the sunflower plant. This information provides critical clues about its biological role, particularly in plant defense.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) has been employed to analyze the expression pattern of the HaDef1 gene across various sunflower tissues. researchgate.net This technique first converts messenger RNA (mRNA) from a tissue sample into complementary DNA (cDNA) through reverse transcription. The cDNA is then used as a template for PCR to amplify the specific gene of interest, allowing researchers to detect its presence and relative abundance.
Studies using RT-PCR have revealed several key findings about HaDef1 expression:
Tissue-Specific Expression: The HaDef1 gene shows a preferential expression pattern, with transcripts being detected primarily in the roots and mature leaves of the sunflower plant. The highest expression rate is observed in the roots. researchgate.netresearchgate.net
Induction by Pathogens: The expression of HaDef1 is significantly up-regulated in sunflower roots following an infection by the parasitic plant Orobanche cumana (broomrape). researchgate.netnih.govresearchgate.net This induction suggests a direct role for this compound in the plant's defense response against this root parasite.
| Technique | Subject of Analysis | Key Findings for HaDef1 |
|---|---|---|
| RT-PCR | Gene expression in different sunflower organs (roots, stems, leaves, inflorescences). researchgate.net | Preferential expression in roots and mature leaves; expression is induced in roots upon infection by Orobanche cumana. researchgate.netresearchgate.net |
| RNA-seq | Global gene expression analysis (transcriptome). | Used in broader studies of sunflower-pathogen interactions to identify defense-related genes. researchgate.net |
Future Research Directions and Unanswered Questions
Elucidation of the Complete Ha-DEF1 Interactome in Target Organisms
The primary mechanism of action for many plant defensins involves interaction with fungal membrane components. aminer.org For this compound, while membrane permeabilization is a known effect, the specific molecular targets it interacts with in organisms like Orobanche are yet to be fully identified. researchgate.netresearchgate.net Future research must move beyond the general observation of membrane disruption to pinpoint the specific lipids, proteins, or cell wall components that serve as binding partners or receptors for this compound. Identifying these interactors is crucial to understanding the compound's specificity and potent bioactivity. Techniques such as affinity purification coupled with mass spectrometry (AP-MS), yeast two-hybrid screening, and surface plasmon resonance could be employed to build a comprehensive map of the this compound interactome.
Detailed Biophysical Characterization of Membrane Interaction Kinetics
Understanding the dynamics of how this compound associates with and disrupts target cell membranes is fundamental. While it is known that the defensin (B1577277) causes membrane permeabilization in Saccharomyces cerevisiae, the precise kinetics and biophysical forces driving this interaction are not well-defined. nih.govresearchgate.net Future studies should employ techniques like quartz crystal microbalance with dissipation (QCM-D), atomic force microscopy (AFM), and various spectroscopic methods to characterize the binding affinity, insertion depth, and pore-forming dynamics of this compound. nih.gov Such research would clarify whether the interaction is a rapid, carpet-like mechanism or involves the formation of discrete, stable pores, and how the lipid composition of the target membrane influences these kinetics.
Identification of Downstream Signaling Cascades in Response to this compound
The induction of browning and cell death in Orobanche seedlings by this compound suggests the activation of specific internal signaling pathways. researchgate.netnih.gov It is currently unknown what cellular cascades are triggered following the initial membrane interaction. Research into other plant defensins has implicated mitogen-activated protein kinase (MAPK) signaling cascades in the fungal response to defensin exposure. nih.gov Future investigations should explore whether similar or novel signaling pathways are activated in parasitic plants upon this compound treatment. Identifying these downstream pathways, which could involve reactive oxygen species (ROS) production, programmed cell death (PCD) markers, and defense gene expression, would provide a more complete picture of its mode of action beyond simple membrane lysis. mdpi.com
Exploring the Potential for Synergistic Effects with other Plant Defense Compounds
Plants deploy a complex arsenal (B13267) of chemical defenses, and their effectiveness can be enhanced through synergistic interactions. researchgate.net The potential for this compound to act synergistically with other endogenous sunflower defense compounds (e.g., phytoalexins, terpenoids) or with exogenously applied agents has not been explored. Studies on other defensins have shown synergistic activity with conventional antimycotics. nih.gov Future research should investigate combinations of this compound with other antimicrobial peptides or small molecule defense compounds to identify pairings that produce a more potent and durable protective effect against a broader range of pathogens and parasites. frontiersin.org
Investigating Evolutionary Adaptations in Parasitic Weeds to Defensin Exposure
The continuous selective pressure exerted by host defenses drives the evolution of counter-adaptations in pathogens and parasites. nih.govfrontiersin.org As resistant sunflower cultivars expressing this compound are deployed, it is conceivable that populations of parasitic weeds like Orobanche could evolve tolerance or resistance. mdpi.com Long-term studies are needed to monitor for the emergence of this compound-tolerant Orobanche strains. Genetic and genomic analysis of such populations could reveal the molecular mechanisms of adaptation, which might include alterations in membrane composition, upregulation of efflux pumps, or production of proteases that degrade the defensin. Understanding these potential evolutionary pathways is essential for proactive resistance management strategies.
Novel Delivery Systems for Agricultural Applications
For this compound to be utilized effectively as a crop protection agent, efficient and stable delivery methods are required. Direct application of peptides in the field is often hampered by degradation and delivery challenges. Research is needed to develop novel formulation and delivery systems for this compound. usda.gov This could include encapsulation in biocompatible nanoparticles, development of transgenic microbes that secrete the defensin in the rhizosphere, or the creation of plant varieties with enhanced and targeted expression in vulnerable tissues. nih.gov These approaches aim to increase the stability, bioavailability, and targeted action of this compound in an agricultural setting.
Application of Omics Technologies to this compound Research
The advent of high-throughput "omics" technologies offers a powerful lens through which to study the impact of this compound. nih.govnih.gov Applying transcriptomics, proteomics, and metabolomics to target organisms (like Orobanche or various fungi) before and after this compound exposure can provide a global, unbiased view of the cellular response. mdpi.com These technologies can help identify entire pathways and networks that are perturbed by the defensin, revealing novel mechanisms of action, secondary effects, and potential resistance mechanisms that are not apparent from single-gene or single-protein studies.
Data Tables
Proteomics of this compound Treated Organisms
A significant gap in our knowledge is the limited understanding of the global proteomic response of Orobanche cumana to this compound treatment. While it is known that this compound induces cell death, the specific protein targets and the downstream signaling cascades that are activated or suppressed remain to be elucidated. researchgate.netnih.gov Future proteomic studies should aim to identify the direct protein interactors of this compound within the parasite's cells and map the comprehensive changes in the O. cumana proteome upon exposure to this defensin.
Key unanswered questions that proteomics can address include:
What are the primary protein targets of this compound in Orobanche cumana?
Which cellular pathways are most significantly perturbed by this compound treatment?
Are there specific classes of proteins, such as enzymes or structural proteins, that are preferentially affected?
Does this compound treatment induce a stress response at the proteome level in the parasite?
To address these questions, a differential proteomic analysis comparing this compound-treated and untreated O. cumana radicles would be highly informative. Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS), or more advanced quantitative methods like isobaric tags for relative and absolute quantitation (iTRAQ) or data-independent acquisition (DIA) mass spectrometry, could be employed.
Below is a hypothetical data table illustrating the potential outcomes of such a proteomic study, highlighting key protein families that might be differentially expressed in O. cumana upon this compound treatment.
| Protein Family | Predicted Change in Abundance | Potential Biological Implication |
| Cell Wall Modifying Enzymes | ||
| Pectinesterases | Down-regulated | Weakening of the parasite's cell wall integrity. |
| Xyloglucan endotransglucosylases | Down-regulated | Inhibition of cell expansion and growth at the radicle tip. |
| Proteases | ||
| Cysteine Proteases | Up-regulated | Initiation of programmed cell death pathways. |
| Serine Proteases | Down-regulated | Disruption of normal protein turnover and signaling. |
| Redox Homeostasis Proteins | ||
| Glutathione S-transferases | Up-regulated | Response to oxidative stress induced by this compound. |
| Peroxidases | Up-regulated | Attempt to mitigate cellular damage from reactive oxygen species. |
| Primary Metabolism Enzymes | ||
| Glycolytic Enzymes | Down-regulated | Disruption of energy production, leading to metabolic collapse. |
| TCA Cycle Enzymes | Down-regulated | Further impairment of cellular respiration and ATP synthesis. |
This table is a hypothetical representation of potential research findings and is intended for illustrative purposes.
Metabolomics of Host-Parasite Interactions Involving this compound
The metabolic landscape of the interaction between a host plant expressing this compound and the parasitic Orobanche cumana is another critical area for future investigation. Metabolomics can provide a snapshot of the low-molecular-weight compounds present in both the host and the parasite during their interaction, offering insights into the chemical warfare that ensues. A key focus will be to understand how the host's metabolic profile is altered by the expression of this compound and how this, in turn, affects the parasite's metabolism and viability.
Unanswered questions that can be addressed through metabolomics include:
Does the expression of this compound in sunflower roots lead to the production of specific secondary metabolites that act synergistically with the defensin?
How does the metabolic profile of O. cumana change upon attempting to parasitize a sunflower variety that expresses this compound?
Are there specific metabolic pathways in the parasite that are particularly vulnerable to the combined effects of this compound and altered host metabolites?
Can we identify metabolic biomarkers in the host that are indicative of a successful defense response mediated by this compound?
Untargeted metabolomic approaches, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), can be utilized to comprehensively profile the metabolomes of both sunflower roots and O. cumana radicles during their interaction.
The following table presents a hypothetical overview of key metabolite classes that could be differentially regulated in a resistant (this compound expressing) versus a susceptible sunflower host during interaction with O. cumana.
| Metabolite Class | Predicted Change in Resistant Host | Potential Role in Defense | Predicted Change in Parasite | Potential Implication for Parasite |
| Phenolic Compounds | ||||
| Flavonoids | Increased | Strengthening of cell walls, antimicrobial activity. | Decreased | Reduced ability to detoxify host defenses. |
| Lignans | Increased | Formation of a physical barrier to parasite intrusion. | - | Impeded haustorium development. |
| Terpenoids | ||||
| Diterpenes | Increased | Direct toxicity to the parasite. | Increased stress indicators | Metabolic disruption and growth inhibition. |
| Sesquiterpenes | Increased | Signaling molecules in defense pathways. | - | Interference with parasite signaling. |
| Amino Acids and Derivatives | ||||
| Proline | Increased | Osmoprotectant and antioxidant in the host. | Decreased essential amino acids | Nutrient deprivation and starvation. |
| Gamma-aminobutyric acid (GABA) | Increased | Role in stress signaling and defense. | - | Disruption of physiological processes. |
| Plant Hormones | ||||
| Salicylic (B10762653) Acid | Increased | Activation of systemic acquired resistance. | - | Overwhelmed defense and detoxification systems. |
| Jasmonic Acid | Increased | Induction of defense gene expression. | - | Inhibition of growth and development. |
This table is a hypothetical representation of potential research findings and is intended for illustrative purposes.
By integrating proteomic and metabolomic data, a more holistic understanding of the multifaceted defense mechanism conferred by this compound can be achieved. This knowledge will be invaluable for the strategic development of crops with durable resistance to parasitic weeds.
Q & A
Q. What are the standard methodologies for identifying and characterizing Ha-DEF1 in plant defense systems?
To identify this compound, researchers typically use PCR-based amplification of defensin-coding sequences, followed by protein purification (e.g., affinity chromatography) and structural characterization via mass spectrometry or NMR . Functional studies involve antimicrobial assays against plant pathogens (e.g., Fusarium oxysporum) to validate its role in defense. Ensure purity verification through SDS-PAGE and circular dichroism for structural integrity .
Q. How can researchers design experiments to assess this compound’s antimicrobial activity while minimizing false positives?
Use a dual approach:
- Positive controls : Include known antimicrobial peptides (e.g., human β-defensin) to validate assay conditions.
- Negative controls : Test this compound against non-pathogenic strains or heat-inactivated pathogens. Replicate experiments across ≥3 biological repeats and apply statistical tests (e.g., ANOVA) to confirm significance. Document growth inhibition zones or MIC (Minimum Inhibitory Concentration) values .
Q. What bioinformatics tools are critical for analyzing this compound’s sequence homology and evolutionary relationships?
Use BLASTp for sequence alignment against defensin databases (e.g., NCBI, UniProt) and MEGA-X for phylogenetic tree construction. Pairwise alignment tools like Clustal Omega help identify conserved cysteine-rich domains, a hallmark of defensins. Validate findings with structural prediction tools (e.g., AlphaFold) to map disulfide bridges .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across plant species be systematically addressed?
Contradictions may arise from:
- Species-specific expression levels : Quantify this compound via qRT-PCR or ELISA in different hosts.
- Pathogen variability : Test against a broader pathogen panel (e.g., bacterial, fungal, oomycete).
- Environmental factors : Control for pH, temperature, and ion concentration, which affect defensin stability. Re-analyze raw data using multivariate regression to isolate confounding variables .
Q. What advanced techniques resolve this compound’s membrane interaction mechanisms at the molecular level?
Employ:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics between this compound and lipid bilayers.
- Cryo-EM : Visualize pore formation in pathogen membranes.
- Molecular Dynamics Simulations : Model peptide-lipid interactions using GROMACS or NAMD. Cross-validate with fluorescence anisotropy to track membrane fluidity changes .
Q. How can researchers optimize this compound’s stability in transgenic applications without compromising activity?
- Rational mutagenesis : Modify residues in non-conserved regions (e.g., loop regions) to enhance thermostability.
- Encapsulation : Use chitosan nanoparticles to protect this compound from proteolytic degradation.
- In planta testing : Monitor transgenic lines for peptide accumulation (Western blot) and pathogen resistance (disease scoring) .
Methodological Challenges and Solutions
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?
Use nonlinear regression models (e.g., log-logistic curves) to calculate EC50 values. Apply bootstrapping for confidence intervals and Bayesian hierarchical models to account for experiment-to-experiment variability. Tools like R’s drc package streamline this analysis .
Q. How should researchers handle reproducibility issues in this compound’s heterologous expression?
- Vector optimization : Test multiple expression systems (e.g., E. coli, Pichia pastoris) and fusion tags (e.g., His-tag, SUMO).
- Refolding protocols : Screen buffer conditions (pH, redox agents) using fractional factorial design.
- Quality control : Validate proper folding via CD spectroscopy and antifungal activity assays .
Data Presentation and Validation
Q. What criteria ensure rigorous validation of this compound’s role in systemic acquired resistance (SAR)?
- Genetic evidence : Use knock-out mutants or RNAi lines to correlate this compound absence with SAR impairment.
- Metabolomic profiling : Link this compound expression to salicylic acid/jasmonate pathway markers via LC-MS.
- Field trials : Assess disease resistance in transgenic vs. wild-type plants under natural pathogen pressure .
Q. How can researchers integrate multi-omics data to contextualize this compound’s regulatory networks?
Combine transcriptomics (RNA-seq), proteomics (shotgun LC-MS/MS), and metabolomics (GC-MS) datasets. Use weighted gene co-expression networks (WGCNA) to identify hub genes and pathways co-regulated with this compound. Validate with ChIP-seq for transcription factor binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
